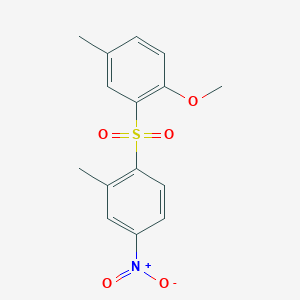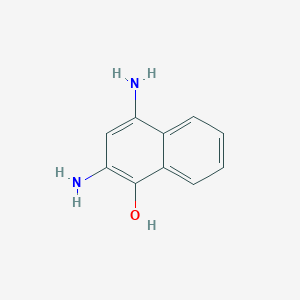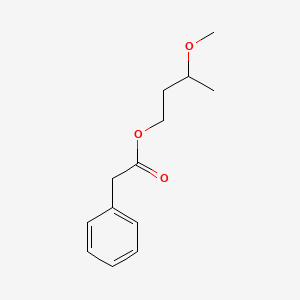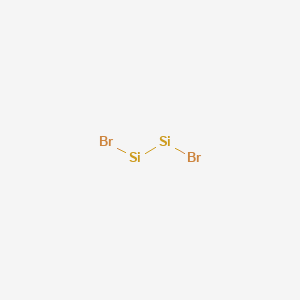![molecular formula C14H24Br2N2O2 B14728565 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one CAS No. 6302-67-6](/img/structure/B14728565.png)
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a piperazine ring substituted with bromine atoms and a pentanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one typically involves multiple steps. One common method involves the bromination of a precursor compound, such as phenylpentanone, using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid . The reaction is carried out at room temperature, and the product is purified through a series of washing and separation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The piperazine ring can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Industrial Applications: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The bromine atoms and the piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenyl-pentan-1-one: This compound is structurally similar but lacks the piperazine ring.
1-Bromo-2-pentyne: Another brominated compound with different structural features.
Uniqueness
2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one is unique due to the presence of both bromine atoms and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
6302-67-6 |
|---|---|
Formule moléculaire |
C14H24Br2N2O2 |
Poids moléculaire |
412.16 g/mol |
Nom IUPAC |
2-bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-3-5-11(15)13(19)17-7-9-18(10-8-17)14(20)12(16)6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
WAYLLYUYGKPBTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)N1CCN(CC1)C(=O)C(CCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)


